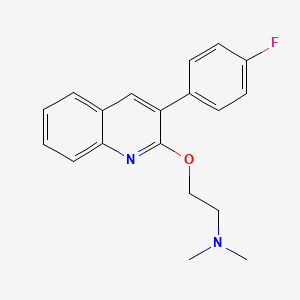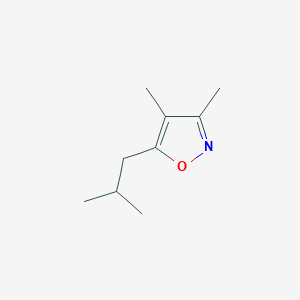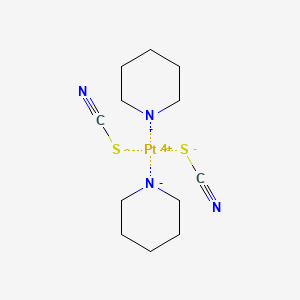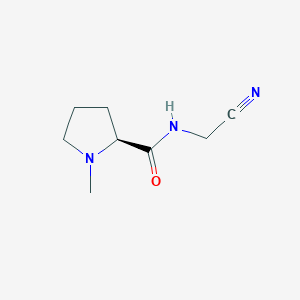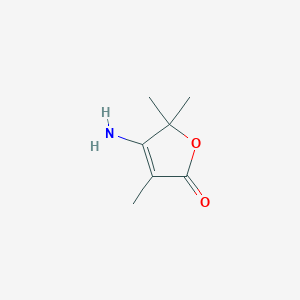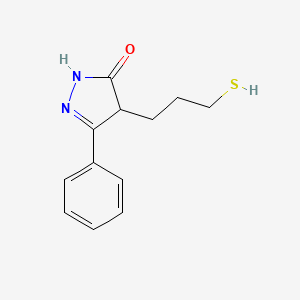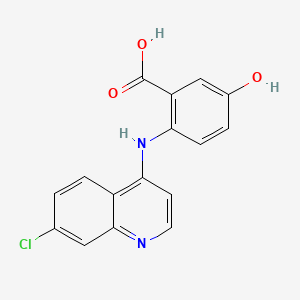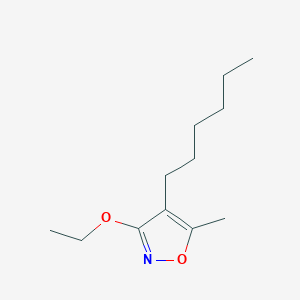
3-Ethoxy-4-hexyl-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hexyl-5-methylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hexyl-5-methylisoxazole can be achieved through various methods. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hexyl-5-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen or oxygen positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including copper (I) chloride, ruthenium (II) chloride, and gold (III) chloride.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides .
Scientific Research Applications
3-Ethoxy-4-hexyl-5-methylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hexyl-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Ethoxy-4-hexyl-5-methylisoxazole can be compared with other similar isoxazole derivatives, such as:
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Known for its use in medicinal chemistry.
3-Hydroxy-5-methylisoxazole: Used as a reactant in various organic synthesis reactions.
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Employed in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-ethoxy-4-hexyl-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H21NO2/c1-4-6-7-8-9-11-10(3)15-13-12(11)14-5-2/h4-9H2,1-3H3 |
InChI Key |
LQOWLMYRRXOSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(ON=C1OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



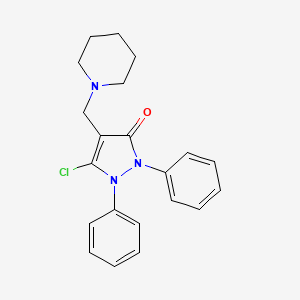
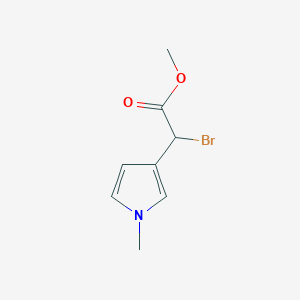
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

